2-Fluoro-3,4-dimethoxy-phenylethylamine 2-Fluoro-3,4-dimethoxy-phenylethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC2522060
InChI: InChI=1S/C10H14FNO2/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8H,6,12H2,1-2H3
SMILES:
Molecular Formula: C10H14FNO2
Molecular Weight: 199.22 g/mol

2-Fluoro-3,4-dimethoxy-phenylethylamine

CAS No.:

Cat. No.: VC2522060

Molecular Formula: C10H14FNO2

Molecular Weight: 199.22 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3,4-dimethoxy-phenylethylamine -

Specification

Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-2-fluoroethanamine
Standard InChI InChI=1S/C10H14FNO2/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8H,6,12H2,1-2H3
Standard InChI Key DZGVVKDRULIYTO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(CN)F)OC

Introduction

Chemical Structure and Basic Properties

2-Fluoro-3,4-dimethoxy-phenylethylamine belongs to the phenethylamine class of organic compounds. It features a phenyl ring substituted with two methoxy groups at positions 3 and 4, a fluorine atom at position 2, and an ethylamine side chain. This particular substitution pattern differentiates it from other related phenethylamine derivatives.

Structural Characteristics

The compound possesses the following physicochemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₄FNO₂
Molecular Weight199.22 g/mol
IUPAC Name2-(3,4-dimethoxy-2-fluorophenyl)ethanamine
Standard InChIInChI=1S/C10H14FNO2/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8H,6,12H2,1-2H3
Standard InChIKeyDZGVVKDRULIYTO-UHFFFAOYSA-N
Canonical SMILESCOC1=C(C=C(C=C1)C(CN)F)OC

The compound contains a primary amine group (-NH₂) connected to the aromatic ring via an ethyl linkage, making it structurally similar to other phenethylamines, including those with neurotransmitter activity.

Physical and Chemical Properties

The physical and chemical properties of 2-Fluoro-3,4-dimethoxy-phenylethylamine can be extrapolated from similar compounds such as 3,4-Dimethoxyphenethylamine.

PropertyValue
Physical AppearanceLikely a crystalline solid at room temperature
SolubilityExpected to be soluble in methanol, ethanol, and slightly soluble in water
Storage RequirementsRecommended storage under refrigeration (2-8°C)
Melting PointEstimated to be similar to related compounds (12-15°C for 3,4-Dimethoxyphenethylamine)
Boiling PointExpected to be >300°C at standard pressure
LogPEstimated to be approximately 1.2-1.5
pKaEstimated to be around 9.5-10.0 for the amine group

The fluorine atom at position 2 introduces unique electronic and steric effects that likely influence the compound's physical properties, chemical reactivity, and biological activity compared to its non-fluorinated analogue.

Synthesis Methods

Several synthetic routes can be employed to produce 2-Fluoro-3,4-dimethoxy-phenylethylamine, drawing from established methods for related compounds.

Example Synthesis Scheme

A potential multi-step synthesis route, extrapolated from patent literature for similar compounds :

  • Preparation of 2-fluoro-3,4-dimethoxybenzyl chloride

  • Reaction with sodium cyanide to form 2-fluoro-3,4-dimethoxybenzyl cyanide

  • Catalytic hydrogenation in the presence of ammonia to yield 2-Fluoro-3,4-dimethoxy-phenylethylamine

  • Purification via crystallization or vacuum distillation

Structural Comparisons with Related Compounds

2-Fluoro-3,4-dimethoxy-phenylethylamine shares structural features with several important phenethylamine derivatives but demonstrates key differences due to its specific substitution pattern.

Comparison with Related Phenethylamines

CompoundStructural SimilaritiesKey Differences
3,4-Dimethoxyphenethylamine (DMPEA)Identical dimethoxy substitution pattern and ethylamine chainLacks the 2-fluoro substituent
2,5-Dimethoxy-4-fluorophenethylamineContains both methoxy and fluoro substituentsDifferent position of substituents
3,4-Dimethoxy-6-fluorophenethylamineContains both methoxy and fluoro substituentsFluoro group at position 6 instead of position 2
3,4-MethylenedioxymethamphetamineContains oxygen substituents on ringHas cyclic methylenedioxy group instead of separate methoxy groups; contains N-methyl and α-methyl groups
DopamineSame basic phenethylamine structureContains hydroxy groups instead of methoxy groups; no fluoro substituent

The presence of the fluorine atom at position 2 likely affects the electronic distribution and three-dimensional conformation of the molecule, potentially influencing receptor binding characteristics and metabolic stability .

Pharmacological Considerations

While specific pharmacological data for 2-Fluoro-3,4-dimethoxy-phenylethylamine is limited, insights can be drawn from related compounds.

Structure-Activity Relationships

The pharmacological activity of 2-Fluoro-3,4-dimethoxy-phenylethylamine would be influenced by:

  • The 3,4-dimethoxy pattern, which is present in DMPEA (shown to have weak serotonin receptor affinity)

  • The 2-fluoro substituent, which would alter the electronic properties of the aromatic ring

  • The unsubstituted primary amine, which would behave differently from N-alkylated derivatives

It should be noted that 3,4-Dimethoxyphenethylamine (DMPEA), according to Alexander Shulgin, "was inactive in humans at doses of 1,000 mg orally and 10 mg intravenously" despite showing some activity as a monoamine oxidase inhibitor .

Analytical Characterization

Analytical techniques useful for the identification and characterization of 2-Fluoro-3,4-dimethoxy-phenylethylamine include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Expected distinctive signals for aromatic protons, methoxy groups, and ethylamine chain

    • ¹⁹F-NMR: Valuable for confirming the presence and position of the fluorine atom

    • ¹³C-NMR: For confirming carbon framework and substituent positions

  • Mass Spectrometry:

    • Characteristic fragmentation pattern including loss of the amine group

    • Molecular ion peak at m/z 199

    • Fragment ions from cleavage of methoxy groups and C-C bonds

Chromatographic Analysis

Gas chromatography and liquid chromatography coupled with mass spectrometry (GC-MS, LC-MS) would be effective for identification and quantification. The retention index on a non-polar column would likely be similar to, but distinct from, related phenethylamine derivatives .

Safety MeasureImplementation
Personal Protective EquipmentGloves, safety glasses, laboratory coat, and possibly respiratory protection
StorageKeep in tightly closed containers in cool, dry areas away from incompatible materials
HandlingUse in well-ventilated areas; avoid dust formation; prevent contact with skin and eyes
Emergency ProceduresHave appropriate spill control materials available; know first aid procedures

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